molecular formula C23H30O5 B1242107 Stachybotrydial

Stachybotrydial

Cat. No. B1242107
M. Wt: 386.5 g/mol
InChI Key: WIGGVNIABVHHCS-QJAXDWLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stachybotrydial is a natural product found in Stachybotrys cylindrospora, Stachybotrys nephrospora, and Stachybotrys with data available.

Scientific Research Applications

Plasminogen Modulator Activity

Stachybotrydial, a metabolite from a fungus, shows selective plasminogen modulator activity. It enhances the binding and activation of Glu-plasminogen, but not Lys-plasminogen, which may be related to the alteration of Glu-plasminogen's conformational status (Sasaoka, Wada, & Hasumi, 2007).

Antibacterial Properties

Stachybotrydial has been identified as a novel inhibitor of dihydrofolate reductase (DHFR), an important target for antibacterial drug development. It effectively inhibits the DHFR of Staphylococcus aureus and prevents the growth of both S. aureus and methicillin-resistant S. aureus (MRSA), highlighting its potential in developing new antibacterial agents (Kwon, Sohn, Kim, & Kim, 2014).

Antiviral and Antiplasmodial Activity

Stachybotrydial has shown potent antiviral activity against HSV-1 virus and antiplasmodial activity, suggesting its potential use in developing treatments against these pathogens. Interestingly, its antiviral and antiplasmodial properties are not accompanied by significant toxicity to the Vero cell line (Sawadjoon, Kittakoop, Isaka, Kirtikara, Madla, & Thebtaranonth, 2004).

Inhibition of Fucosyltransferase and Sialyltransferase

Stachybotrydial acts as a potent inhibitor of fucosyltransferase and sialyltransferase, enzymes associated with tumor cell adhesion and metastasis. This inhibition suggests its potential as an anti-tumor agent. The compound's unique chemical structure provides valuable information for the design of novel inhibitors targeting these enzymes (Lin, Chang, Chen, & Tsai, 2005).

Potential in Cancer Research

Stachybotrydial has been evaluated for its inhibitory activity against the cancer target CK2. It, along with related compounds, showed potent inhibitory effects on various cancer cell lines, including human breast adenocarcinoma and lung carcinoma cells, suggesting its potential application in cancer research (Haidar, Jürgens, Aichele, Jagels, Humpf, & Jose, 2021).

properties

Product Name

Stachybotrydial

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde

InChI

InChI=1S/C23H30O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,11-13,18-19,26-27H,5-8,10H2,1-4H3/t13-,18+,19-,22+,23-/m1/s1

InChI Key

WIGGVNIABVHHCS-QJAXDWLUSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C=O)O)(CC[C@H](C2(C)C)O)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C

synonyms

stachybotrydial

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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